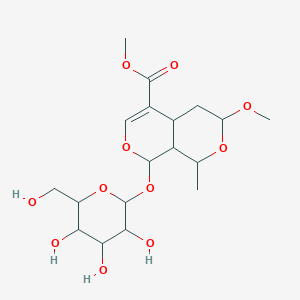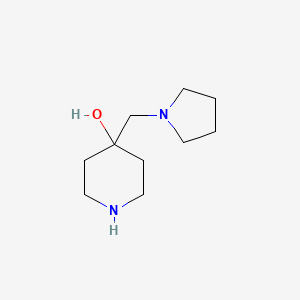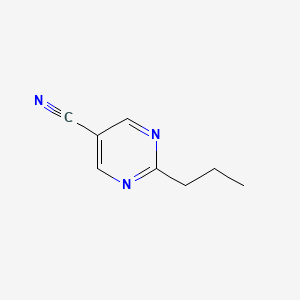
2-Propylpyrimidine-5-carbonitrile
Overview
Description
2-Propylpyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a propyl group at the 2-position and a carbonitrile group at the 5-position
Mechanism of Action
Target of Action
The primary target of 2-Propylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
this compound acts as an ATP-mimicking tyrosine kinase inhibitor. It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. The most notable is the MAPK/ERK pathway, which is involved in cell proliferation. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell proliferation. In vitro studies have shown that this compound can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various human tumor cell lines .
Biochemical Analysis
Biochemical Properties
2-Propylpyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound has been shown to interact with enzymes such as EGFR WT and mutant EGFR T790M, exhibiting inhibitory activities with IC50 values of 0.09 and 4.03 μM, respectively . These interactions are significant as they can influence various cellular processes, including cell proliferation and apoptosis.
Cellular Effects
This compound has demonstrated notable effects on various types of cells and cellular processes. It has been evaluated for its cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). The compound has shown moderate antiproliferative activity against these cell lines, with IC50 values ranging from 2.4 to 4.14 μM . Additionally, it has been observed to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly EGFR. The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its kinase activity. This inhibition leads to the downregulation of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Molecular docking studies have further elucidated the binding mode of this compound, confirming its interactions with key residues in the EGFR active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against EGFR over extended periods. Degradation products have been identified in long-term studies, which may influence its efficacy and safety . In vitro and in vivo studies have also highlighted the potential long-term effects of this compound on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . These interactions can influence metabolic flux and metabolite levels, potentially impacting the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic efficacy . Studies have shown that the compound can be efficiently taken up by cancer cells, leading to its accumulation in tumor tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on EGFR. The compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence the activity and function of this compound, contributing to its overall therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as propylamine and cyanoacetamide.
Condensation Reaction: Propylamine is condensed with cyanoacetamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under controlled temperature and pressure conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Propylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the carbonitrile group into an amine group.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.
Reduction Products: Amines or other reduced forms of the carbonitrile group.
Substitution Products: Compounds with different substituents on the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of 2-Propylpyrimidine-5-carbonitrile exhibit anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
2-Ethylpyrimidine-5-carbonitrile
2-Methylpyrimidine-5-carbonitrile
2-Butylpyrimidine-5-carbonitrile
2-Hexylpyrimidine-5-carbonitrile
Properties
IUPAC Name |
2-propylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-3-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVJXXVGCAXALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298802 | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033693-14-9 | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


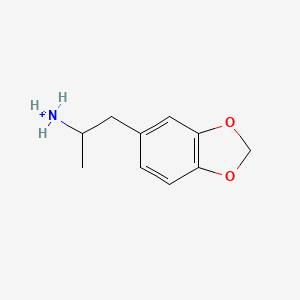

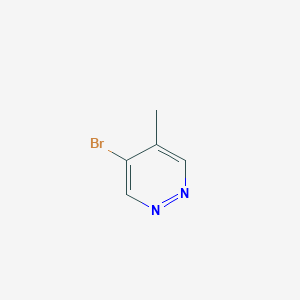
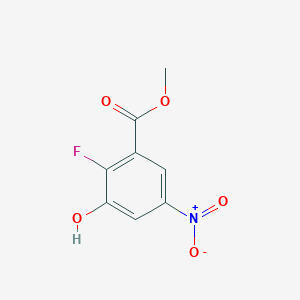
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)
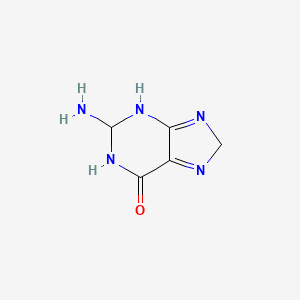


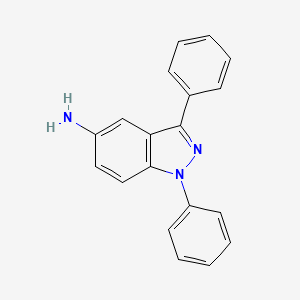
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)
